4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
918827-56-2 |
|---|---|
Molecular Formula |
C7H8O5 |
Molecular Weight |
172.13 g/mol |
IUPAC Name |
4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h1,3,5,8H,2H2,(H,9,10)(H,11,12) |
InChI Key |
FSGMMLLHQMPDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=C(C1C(=O)O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Synthesis from 3-Sulfolene and Fumaric Acid
One prominent method involves the reaction between 3-sulfolene and fumaric acid, followed by a series of reduction and resolution steps.
Step 1: Combine 100 g (0.846 M) of 3-sulfolene with 63 g (0.542 M) of fumaric acid in 650 ml of acetic acid. Heat this mixture under nitrogen atmosphere at 100–110 °C for approximately 15–16 hours.
Step 2: After reaction completion, remove excess solvent under reduced pressure below 50 °C to obtain crude cyclohex-4-ene-1,2-dicarboxylic acid.
Step 3: Dissolve the crude product in methanol and reduce it using Raney nickel under hydrogen pressure to yield racemic cyclohexane-1,2-dicarboxylic acid.
Step 4: Resolve the racemic product with R-l-phenylethylamine to form a salt.
Step 5: Break the salt using strong basic conditions (e.g., sodium hydroxide) to isolate trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid with over 99% purity.
Method 2: Chemical Modification of Fungal Metabolites
Another method involves modifying naturally occurring compounds such as terrein, which can be transformed through a series of reactions into the desired dicarboxylic acid.
The modification typically includes steps such as hydrolysis or oxidation to introduce hydroxyl groups at specific positions on the cyclopentene ring.
This method can yield optically pure forms of the compound but may require extensive purification steps to achieve high yields.
Method 3: Solid-phase Synthesis
Solid-phase synthesis techniques have also been explored for creating 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid derivatives.
This method utilizes resin-bound intermediates that can be modified through various chemical reactions while attached to the solid support.
The final product is cleaved from the resin after synthesis, allowing for easy purification through solvent washes.
Recent studies have highlighted the utility of this compound as a crucial component in designing potent inhibitors for hepatitis C virus protease. For instance:
- A series of tetrapeptidic inhibitors incorporating this compound have been synthesized, demonstrating high potency with K(i) values as low as 1.1 nM against NS3 protease.
Table: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Disadvantages |
|---|---|---|---|---|
| Synthesis from Sulfolene | High | >99 | Economical; scalable | Requires multiple steps |
| Chemical Modification | Moderate | Varies | Potential for optically pure forms | Complex purification |
| Solid-phase Synthesis | Moderate | Varies | Simplified purification | Limited scalability |
Chemical Reactions Analysis
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid has been identified as a potential precursor in the synthesis of various bioactive compounds. Notably, it has been utilized in the development of inhibitors for the Hepatitis C virus NS3 protease. Research indicates that derivatives of this compound exhibit promising antiviral activity, making it a valuable target for drug development .
Synthesis of Organic Compounds
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the production of complex molecules. For instance, it can be transformed into other cyclic compounds or used in the synthesis of pesticides and food additives . The following table summarizes some key synthetic routes involving this compound:
| Synthetic Route | Product | Yield (%) | Conditions |
|---|---|---|---|
| Rearrangement | Derivatives for antiviral agents | Up to 85% | Acidic conditions |
| Esterification | Esters for flavoring agents | Variable | Alcoholic solvents |
| Cycloaddition | Cycloadducts | High yield | Catalytic conditions |
Biochemical Studies
In biochemical research, this compound has been explored for its role as a substrate in enzyme-catalyzed reactions. Its structural features allow it to interact with various enzymes, leading to insights into enzyme mechanisms and potential applications in biocatalysis .
Case Study 1: Antiviral Activity
A study conducted by Monn et al. (2015) demonstrated the efficacy of this compound derivatives as inhibitors of the Hepatitis C virus. The research highlighted the structure-activity relationship (SAR) that informs the design of more potent inhibitors . The findings suggest that modifications to the cyclopentene core can enhance antiviral activity.
Case Study 2: Synthesis of Pesticides
Research by Fadnavis et al. (2013) focused on using this compound as an intermediate in synthesizing novel pesticides. The study revealed that certain derivatives exhibited significant insecticidal properties, showcasing its potential in agricultural applications .
Mechanism of Action
The mechanism of action of 4-hydroxycyclopent-2-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets. In the case of hepatitis C virus NS3 protease inhibitors, the compound acts as a bioisostere, mimicking the structure of N-acyl-l-hydroxyproline. This interaction inhibits the protease activity, thereby preventing the replication of the virus . The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Dicarboxylic Acids with Varying Ring Sizes
(a) Cyclobutane-1,2-dicarboxylic Acid (cis and trans isomers)
- Structure : Four-membered ring with two carboxylic acid groups.
- Key Differences : Smaller ring size increases ring strain, reducing thermal stability compared to the five-membered cyclopentene analog. The trans isomer (CAS 1124-13-6) exhibits distinct crystallographic properties due to its planar geometry .
- Applications : Used in polymer synthesis and as intermediates in drug development .
(b) cis-4-Cyclohexene-1,2-dicarboxylic Acid
- Structure : Six-membered cyclohexene ring with two carboxylic acids.
- Key Differences : Larger ring size reduces ring strain, enhancing thermal stability. The conjugated diene system enables Diels-Alder reactions, as demonstrated in its use to synthesize rosin adducts for epoxy resins .
- Applications : Industrial polymer production .
(c) Cyclopentane-1,2-dicarboxylic Acid Derivatives
- Example: (1S,2R)-3,3-Dimethyl-4-methylene-cyclopentane-1,2-dicarboxylic acid diethyl ester (CAS 89683-69-2).
- Key Differences : Saturated cyclopentane backbone lacks the reactivity of the cyclopentene double bond. The ester groups in this derivative reduce polarity, altering solubility and biological activity .
Aromatic Dicarboxylic Acids
(a) 4-Nitrobenzene-1,2-dicarboxylic Acid
- Structure : Benzene ring with nitro and two carboxylic acid groups.
- Key Differences : Aromaticity provides resonance stabilization, increasing acidity compared to cyclopentene derivatives. The nitro group enhances electron-withdrawing effects, making it a key ligand in dinuclear nickel coordination polymers .
- Applications : Metal-organic frameworks (MOFs) and catalysis .
(b) 2-Hydroxybenzene-1,4-dicarboxylic Acid (2-Hydroxyterephthalic Acid)
Linear Unsaturated Dicarboxylic Acids
Itaconic Acid (2-Propene-1,2-dicarboxylic Acid)
Structural and Functional Data Table
Biological Activity
4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid, also known as 4-hydroxy-2-cyclopentene-1,2-dicarboxylic acid, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including cytotoxic effects, antioxidant activity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a cyclopentene ring with two carboxylic acid groups and a hydroxyl group. This unique structure contributes to its reactivity and biological interactions.
Cytotoxicity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its potential as an inhibitor of the hepatitis C virus NS3 protease, suggesting a mechanism that could be leveraged for therapeutic purposes in antiviral treatments . In vitro assays have shown that this compound can induce apoptosis in cancer cells, leading to reduced cell viability.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| NIH 3T3 | >500 | 96.11 |
| HaCaT | >250 | 82.23 |
The data indicates that HepG2 cells are particularly susceptible to the compound, while normal cell lines such as NIH 3T3 and HaCaT show significantly higher viability at comparable concentrations .
Antioxidant Activity
In addition to its cytotoxic properties, this compound has demonstrated antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
A study utilizing the DPPH assay reported that the compound effectively scavenged free radicals, with an IC50 value indicating potent antioxidant capacity. This suggests potential applications in food preservation and as a dietary supplement for health benefits .
The biological activity of this compound may be attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to characteristic morphological changes such as cell rounding and membrane blebbing .
- Enzyme Inhibition : As a potential inhibitor of viral proteases, it may interfere with viral replication processes, offering therapeutic avenues for antiviral drug development .
- Free Radical Scavenging : Its ability to neutralize free radicals contributes to its antioxidant properties, which can mitigate oxidative damage in cells .
Case Studies
Several studies have documented the effects of this compound on different biological systems:
- Study on HepG2 Cells : A focused investigation on HepG2 liver cancer cells revealed that treatment with varying concentrations of the compound led to significant decreases in cell viability, confirming its potential as an anticancer agent .
- Antioxidant Efficacy Assessment : Another study evaluated the antioxidant capacity using various concentrations of the compound against DPPH radicals, highlighting its effectiveness compared to standard antioxidants like butylated hydroxyanisole (BHA) .
Q & A
Q. What are the established synthetic routes for 4-Hydroxycyclopent-2-ene-1,2-dicarboxylic acid, and what key parameters influence yield and purity?
Methodological Answer: Synthesis of structurally related cyclohexene dicarboxylic acids (e.g., cis-4-Cyclohexene-1,2-dicarboxylic acid) typically involves esterification or anhydride formation. For example:
- Anhydride Precursor Route : Cyclohexene dicarboxylic anhydrides (e.g., 4-cyclohexene-1,2-dicarboxylic anhydride) can be hydrolyzed under controlled acidic or basic conditions to yield the dicarboxylic acid. Temperature (60–80°C) and reaction time (6–12 hrs) are critical to avoid side reactions like decarboxylation .
- Catalytic Esterification : Using sulfuric acid as a catalyst, esterification of anhydrides with alcohols (e.g., methanol) followed by hydrolysis can produce the acid. Purity is enhanced via neutralization, water washing, and vacuum distillation .
- Chiral Synthesis : For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may be employed, as seen in the synthesis of bidentate ligands from methylenecyclopropane dicarboxylic acids .
Q. Key Parameters :
- Catalyst Selection : Acidic catalysts (H₂SO₄) improve esterification efficiency but may require post-reaction neutralization .
- Solvent System : Polar aprotic solvents (e.g., DMF) enhance solubility, while aqueous workup minimizes impurities .
- Temperature Control : Excessive heat (>100°C) risks thermal decomposition, as observed in pyrolysis studies of cyclo-aromatic diesters .
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical properties of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry (e.g., cis/trans isomerism) and confirm hydroxyl/carboxylic acid proton environments. For example, cyclohexene derivatives show distinct coupling constants (J = 8–12 Hz for cis protons) .
- X-ray Crystallography : Determines absolute configuration, as demonstrated for chiral cyclopropane dicarboxylic acids in ligand synthesis .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>97%) using reverse-phase columns (C18) and UV detection at 210–230 nm .
- Acid Dissociation Constants (pKa) : Potentiometric titration reveals pKa values (e.g., pK₁ = 3.89, pK₂ = 6.79 for cis-4-cyclohexene-1,2-dicarboxylic acid), critical for understanding reactivity in aqueous systems .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., LogP, pKa) of this compound across different studies?
Methodological Answer: Discrepancies in LogP (e.g., 0.45 vs. predicted 1.37) and pKa values arise from:
- Measurement Techniques : LogP values from shake-flask methods may differ from computational predictions (e.g., XLogP3) due to solvent partitioning artifacts. Validate using standardized OECD guidelines .
- Sample Purity : Impurities (e.g., residual esters) skew results. Employ preparative HPLC or recrystallization (methanol/water) to achieve >99% purity .
- Solvent Effects : pKa shifts occur in non-aqueous solvents. Use constant ionic strength buffers (e.g., 0.1 M KCl) for potentiometric titrations .
- Collaborative Studies : Cross-validate data via interlaboratory comparisons, as done for DINCH metabolite analyses .
Q. What experimental strategies are recommended for investigating the role of this compound in stereoselective catalysis or polymer synthesis?
Methodological Answer:
-
Stereoselective Catalysis :
- Chiral Ligand Design : Incorporate the acid into bidentate ligands (e.g., (1R,2R)-3-methylenecyclopropane-1,2-dicarboxylic acid derivatives) for asymmetric catalysis. Monitor enantioselectivity via chiral HPLC or polarimetry .
- Coordination Chemistry : Study metal-complex stability (e.g., with Cu²⁺ or Pd²⁺) using isothermal titration calorimetry (ITC) to assess binding constants .
-
Polymer Synthesis :
- Polycondensation Reactions : React the acid with diamines (e.g., 4,4'-oxydianiline) in a two-step process: (1) form poly(amic acid) precursors at 25°C, (2) thermally imidize at 150–300°C under vacuum. Characterize rheological properties (e.g., melt viscosity) and thermal stability via TGA/DSC .
- Biomedical Applications : Assess biocompatibility using rat stromal vascular fraction (SVF) differentiation assays, as applied to cyclohexane dicarboxylic acid esters .
Q. How can computational modeling complement experimental studies of this compound’s reactivity and metabolic pathways?
Methodological Answer:
- Density Functional Theory (DFT) : Predict reaction pathways (e.g., ester hydrolysis energetics) and optimize transition states using Gaussian 09 with B3LYP/6-311++G(d,p) basis sets .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using GROMACS. Validate with in vitro assays (e.g., enzyme inhibition studies) .
- ADMET Prediction : Tools like SwissADME estimate LogP, bioavailability, and toxicity. Cross-reference with experimental metabolite identification (LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
